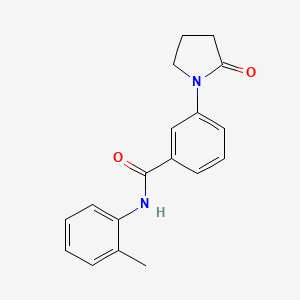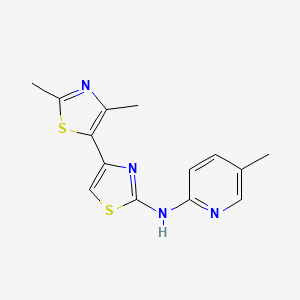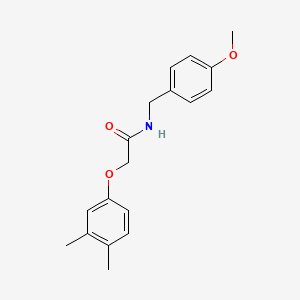![molecular formula C16H17N3O2S B5792810 N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5792810.png)
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DAAO inhibitor and is known for its ability to inhibit the activity of D-amino acid oxidase (DAAO), an enzyme that plays a crucial role in the metabolism of D-amino acids.
Wirkmechanismus
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide works by inhibiting the activity of D-amino acid oxidase (N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide), an enzyme that catalyzes the oxidative deamination of D-amino acids. By inhibiting N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide, this compound increases the levels of D-amino acids in the brain, which has been shown to have beneficial effects on various neurological disorders.
Biochemical and Physiological Effects:
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide has been shown to have various biochemical and physiological effects on the body. Studies have shown that this compound can improve cognitive function, reduce inflammation, and protect against oxidative stress. Additionally, it has been shown to have potential anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide in lab experiments is its ability to selectively inhibit N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide without affecting other enzymes. This makes it an ideal tool for studying the role of N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide in various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide. One area of research involves the development of new drugs for the treatment of neurological disorders such as schizophrenia and Alzheimer's disease. Additionally, this compound has potential applications in cancer research and could be used to develop new anti-cancer drugs. Further research is also needed to fully understand the biochemical and physiological effects of this compound on the body.
Synthesemethoden
The synthesis of N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide involves the reaction of 4-(dimethylamino)benzaldehyde with 3-(2-furyl)acrylic acid in the presence of thionyl chloride. The resulting product is then treated with ammonium thiocyanate to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. One of the major areas of research involves the development of new drugs for the treatment of neurological disorders such as schizophrenia and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-N-[[4-(dimethylamino)phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-19(2)13-7-5-12(6-8-13)17-16(22)18-15(20)10-9-14-4-3-11-21-14/h3-11H,1-2H3,(H2,17,18,20,22)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITPZRKXMGJIPL-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5792729.png)

![8-[(2-chloro-6-fluorobenzyl)oxy]quinoline](/img/structure/B5792742.png)

![2-(1,3-benzodioxol-5-yl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5792761.png)
![N-Benzyl-N-[2-(4-benzyl-piperidin-1-yl)-2-oxo-ethyl]-methanesulfonamide](/img/structure/B5792775.png)

![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5792792.png)
![N-(4-methylphenyl)-N-{2-[2-(1-methyl-3-phenylpropylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5792807.png)
![1-[(4-nitrophenyl)sulfonyl]-2-pyrrolidinone](/img/structure/B5792818.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5792822.png)
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5792830.png)

